molecular formula C6H8N2O B2448924 1-(allyloxy)-1H-imidazole CAS No. 126355-47-3

1-(allyloxy)-1H-imidazole

Cat. No. B2448924
CAS RN: 126355-47-3
M. Wt: 124.143
InChI Key: OXQDKQMTLFEFOJ-UHFFFAOYSA-N
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Description

1-(Allyloxy)-1H-imidazole, also known as 1-allyl-1H-imidazole, is an organic compound with a molecular formula of C7H10N2O. This compound is a derivative of imidazole and is used as a building block in organic synthesis. It is also used in a variety of synthetic reactions and is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound can be synthesized in a variety of ways and is a versatile building block in organic synthesis.

Scientific Research Applications

Biological Activity and Pharmacological Evaluation

1H-imidazoles, including derivatives like 1-(allyloxy)-1H-imidazole, have been synthesized and evaluated for biological activities. These compounds exhibit a range of activities based on their structure, including hormonal activity in estrogen receptor positive cells and antiproliferative effects against human breast cancer cell lines. They also show strong inhibitory effects on cyclooxygenase enzymes, suggesting a potential interference in the arachidonic acid cascade (Wiglenda et al., 2005).

Synthesis and Chemical Properties

1H-imidazoles are central to various synthetic methods in chemistry. They serve as key templates in the enantioselective synthesis of α-amino acid derivatives, demonstrating their versatility in constructing complex molecular structures (Etxabe et al., 2015). The synthesis of specific 1H-imidazole derivatives has been shown to possess significant cytotoxic activity against human tumor cell lines, highlighting their potential in medicinal chemistry (Bellina et al., 2005).

Photophysical Applications

1H-imidazoles can be utilized in the design of fluorophores. The emission of certain 1-hydroxy-1H-imidazole-based ESIPT-fluorophores originates from anti-Kasha S2 →S0 fluorescence, demonstrating their potential in photophysical applications (Shekhovtsov et al., 2021).

Thermochemical Properties

The thermochemical properties of phenyl substituted 1H-imidazoles have been extensively studied. These compounds are adaptable for various practical applications due to their tunable physicochemical properties (Emel’yanenko et al., 2017).

Other Applications

1H-imidazoles find diverse applications, ranging from corrosion inhibition to fire retardants and photography. They can form hydrogen-bonding networks, which are useful in the fabrication of dynamic junctions based on supramolecular interactions (Wu et al., 2019).

properties

IUPAC Name

1-prop-2-enoxyimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-9-8-4-3-7-6-8/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQDKQMTLFEFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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